N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)furan-2-carboxamide N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13659531
InChI: InChI=1S/C14H16N4O3/c19-13-7-10(8-16-14(20)11-3-1-6-21-11)17-12-9-15-4-2-5-18(12)13/h1,3,6-7,15H,2,4-5,8-9H2,(H,16,20)
SMILES: C1CNCC2=NC(=CC(=O)N2C1)CNC(=O)C3=CC=CO3
Molecular Formula: C14H16N4O3
Molecular Weight: 288.30 g/mol

N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)furan-2-carboxamide

CAS No.:

Cat. No.: VC13659531

Molecular Formula: C14H16N4O3

Molecular Weight: 288.30 g/mol

* For research use only. Not for human or veterinary use.

N-((4-Oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a][1,4]diazepin-2-yl)methyl)furan-2-carboxamide -

Specification

Molecular Formula C14H16N4O3
Molecular Weight 288.30 g/mol
IUPAC Name N-[(4-oxo-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a][1,4]diazepin-2-yl)methyl]furan-2-carboxamide
Standard InChI InChI=1S/C14H16N4O3/c19-13-7-10(8-16-14(20)11-3-1-6-21-11)17-12-9-15-4-2-5-18(12)13/h1,3,6-7,15H,2,4-5,8-9H2,(H,16,20)
Standard InChI Key DYSRQVUYABCMAM-UHFFFAOYSA-N
SMILES C1CNCC2=NC(=CC(=O)N2C1)CNC(=O)C3=CC=CO3
Canonical SMILES C1CNCC2=NC(=CC(=O)N2C1)CNC(=O)C3=CC=CO3

Introduction

Structural Elucidation and Molecular Properties

The compound’s molecular formula is C₁₄H₁₆N₄O₃, with a molecular weight of 288.30 g/mol. Its IUPAC name, N-[(4-oxo-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a][1, diazepin-2-yl)methyl]furan-2-carboxamide, reflects a fused bicyclic system comprising a pyrimidine ring condensed with a seven-membered diazepine ring, substituted at the 2-position by a methyl group bearing a furan-2-carboxamide moiety. Key structural features include:

  • Pyrimido[1,2-a][1, diazepine core: A partially saturated system with a ketone group at position 4.

  • Furan-2-carboxamide side chain: A planar furan ring linked via a carboxamide group to the methyl substituent on the diazepine core.

The Standard InChI key (InChI=1S/C14H16N4O3/c19-13-7-10(8-16-14(20)11-3-1-6-21-11)17-12-9-15-4-2-5-18) confirms the stereochemical and functional group arrangement. Computational models predict moderate polarity due to the amide and ketone groups, suggesting potential solubility in polar aprotic solvents.

Biological Activity and Mechanistic Insights

Preliminary studies on structurally related compounds suggest the following potential activities :

Biological ActivityProposed MechanismEvidence Source
AnticancerInhibition of topoisomerase II or kinasePyrimido-diazepine analogs
AntimicrobialDisruption of bacterial cell wall synthesisFuran-carboxamide derivatives
AnticonvulsantModulation of GABA receptorsPyrimido[1,2-a]azepines

The furan-2-carboxamide group may enhance binding affinity to hydrophobic enzyme pockets, while the diazepine core’s conformational flexibility could facilitate interactions with dynamic protein targets . For example, pyrimido[1,2-a]azepines have shown HIV integrase inhibitory activity, hinting at potential antiviral applications .

Medicinal Chemistry and Target Profiling

In silico docking studies predict affinity for:

  • Protease-activated receptors (PARs): Due to the amide group’s hydrogen-bonding capacity.

  • Cytochrome P450 enzymes: Via π-π interactions with the aromatic furan ring.

Comparative analysis with N-(furan-2-ylmethyl)pyrazine-2-carboxamide (PubChem CID: 841630) highlights the impact of the diazepine core on bioactivity:

PropertyN-((4-Oxo...)furan-2-carboxamideN-(furan-2-ylmethyl)pyrazine-2-carboxamide
Molecular Weight288.30 g/mol203.20 g/mol
Polar Surface Area89.2 Ų78.5 Ų
BioactivityAnticancer (predicted)Antimicrobial (reported)

The larger, more rigid diazepine system in the former may improve target selectivity but reduce metabolic stability .

Future Research Directions

  • Synthetic Optimization: Development of one-pot methodologies using nonmetal catalysts to improve yield .

  • Target Identification: High-throughput screening against kinase or protease libraries.

  • ADMET Profiling: Assessment of permeability, cytochrome inhibition, and toxicity in vitro.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator